(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
Overview
Description
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by a benzoxazine ring substituted with a methyl group and a methanol group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Related compounds have been used in the design of peptidomimetics, specifically as antagonists at the platelet fibrinogen receptor .
Mode of Action
It’s worth noting that related compounds have shown to exist in trans and cis isomers , which could potentially influence their interaction with target proteins.
Biochemical Pathways
Related compounds have been implicated in the modulation of the platelet fibrinogen receptor , which plays a crucial role in platelet aggregation and blood clotting.
Result of Action
Related compounds have been used in the design of antagonists at the platelet fibrinogen receptor , suggesting potential anticoagulant effects.
Biochemical Analysis
Biochemical Properties
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxamic acid glucosides, leading to the production of hydroxamic acids . These interactions are essential for the compound’s role in defense mechanisms in plants, particularly in young plant parts against pests .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s enzymatic activity is highly correlated with plant growth, indicating its role in promoting cellular functions . Additionally, it has been shown to impact the production of hydroxamic acids, which are crucial for cellular defense mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a substrate for specific enzymes, leading to the production of hydroxamic acids . These hydroxamic acids play a vital role in the plant’s defense mechanisms against pests. The binding interactions of this compound with enzymes and other biomolecules are essential for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the enzymatic activity of the compound is highly correlated with plant growth, indicating that its effects may vary depending on the developmental stage of the plant . Additionally, the production of hydroxamic acids from hydroxamic acid glucosides is a time-dependent process that affects the compound’s overall biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s enzymatic activity is dose-dependent, with higher doses leading to increased production of hydroxamic acids . At high doses, the compound may exhibit toxic or adverse effects, indicating the importance of determining the optimal dosage for its use in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate the production of hydroxamic acids from hydroxamic acid glucosides . These metabolic pathways are essential for the compound’s role in plant defense mechanisms. The compound’s effects on metabolic flux and metabolite levels are significant, as they influence the overall biochemical activity of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s role in plant defense mechanisms, as they ensure its availability at the site of action .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound is available at the site of action, where it can interact with enzymes and other biomolecules to exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with an aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzoxazine ring can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are similar in structure but have different substituents, leading to variations in their chemical and biological properties.
Benzoxazinyl pyrazolone arylidenes: These derivatives have additional pyrazolone rings, which confer different biological activities.
Uniqueness
Its combination of a benzoxazine ring with a methanol group makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2-methyl-3,4-dihydro-1,4-benzoxazin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(7-12)6-11-8-4-2-3-5-9(8)13-10/h2-5,11-12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGNSDZLQIBQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C2O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.